CT1113

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

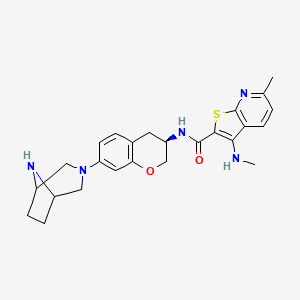

C25H29N5O2S |

|---|---|

Molecular Weight |

463.6 g/mol |

IUPAC Name |

N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide |

InChI |

InChI=1S/C25H29N5O2S/c1-14-3-8-20-22(26-2)23(33-25(20)27-14)24(31)29-18-9-15-4-7-19(10-21(15)32-13-18)30-11-16-5-6-17(12-30)28-16/h3-4,7-8,10,16-18,26,28H,5-6,9,11-13H2,1-2H3,(H,29,31)/t16?,17?,18-/m1/s1 |

InChI Key |

WTGNDKCABSWCMB-DAWZGUTISA-N |

Isomeric SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)N[C@@H]3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3CC4=C(C=C(C=C4)N5CC6CCC(C5)N6)OC3)NC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CT1113: A Technical Guide for Researchers

An In-depth Analysis of the Dual USP25/USP28 Inhibitor's Action in Oncology

CT1113 is an investigational, potent, and specific small molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28) and its homolog Ubiquitin-Specific Protease 25 (USP25). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on key signaling pathways and its potential as a broad-spectrum anti-cancer agent. The information presented is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and targeted therapeutics.

Core Mechanism of Action: Inducing Oncoprotein Degradation

This compound exerts its anti-tumor effects by inhibiting the deubiquitinating activity of USP28 and USP25. These enzymes are responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation. By blocking this action, this compound leads to the accumulation of polyubiquitinated oncoproteins, targeting them for destruction by the proteasome. This targeted degradation of key cancer drivers forms the central pillar of this compound's therapeutic strategy.

Key oncoproteins destabilized by this compound include:

-

c-MYC: A pivotal transcription factor that is overexpressed in a wide range of human cancers and drives cell proliferation and growth. This compound has been shown to induce the degradation of c-MYC in various cancer cell lines and xenograft tumor models.[1][2][3]

-

NOTCH1: A critical regulator of cell fate decisions, its aberrant activation is a hallmark of T-cell acute lymphoblastic leukemia (T-ALL). This compound treatment leads to the destabilization of the active form of NOTCH1 (ICN1).[4][5]

-

BCR-ABL1: The fusion oncoprotein that drives Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL). This compound promotes the ubiquitination and subsequent degradation of BCR-ABL1, a mechanism distinct from that of tyrosine kinase inhibitors (TKIs).[6][7]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated across various preclinical models. The following table summarizes key quantitative data gathered from published studies.

| Parameter | Cell Line(s) | Value | Reference(s) |

| IC50 | Human Ph+ALL cell lines (Sup-B15, BV-173), BCR-ABL1-expressing Ba/F3 cells | ~200 nM | [6][7] |

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on USP28 and USP25 reverberates through several critical cancer-related signaling pathways.

The USP28/c-MYC Axis

USP28 is a key regulator of c-MYC stability. By inhibiting USP28, this compound disrupts this axis, leading to decreased c-MYC levels and the suppression of its downstream transcriptional programs that are essential for tumor cell proliferation and survival.

The USP25/BCR-ABL1 Pathway in Ph+ALL

In Ph+ALL, USP25 has been identified as a crucial factor in maintaining the stability of the BCR-ABL1 oncoprotein. This compound's inhibition of USP25 triggers the ubiquitination and subsequent proteasomal degradation of BCR-ABL1, offering a therapeutic avenue that is independent of TKI resistance mechanisms.[6][7] This leads to the suppression of downstream signaling, including the phosphorylation of STAT5.[6][7]

Broader Impact on the Tumor Microenvironment and Metabolism

Beyond direct effects on oncoproteins, this compound also modulates other cellular processes that contribute to its anti-cancer activity.

-

Immune Microenvironment: this compound has been shown to trigger a CD8+ T cell-dependent anti-tumor immune response.[8] It achieves this by promoting the degradation of YTHDF2, a substrate of USP25/28, which in turn prevents YTHDF2-mediated complement activation and immunosuppression.[8] This suggests a potential synergistic effect when combined with immune checkpoint inhibitors.[8]

-

Lipid Metabolism: In T-ALL, USP28 also regulates the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis.[4][5] By inhibiting USP28, this compound can suppress the SREBP1-mediated lipogenesis that is often upregulated in tumor cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This assay is used to assess the effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate human Ph+ALL cell lines (e.g., Sup-B15, BV-173) or other cancer cells in 96-well plates at a predetermined density.

-

Treatment: Treat the cells with a range of concentrations of this compound (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[6][7]

-

MTS Reagent Addition: Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viable cells against the log of the inhibitor concentration.

Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat cells with this compound at the desired concentration and time point.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Immunoblotting

This technique is used to detect changes in the protein levels of this compound targets and downstream effectors.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., c-MYC, NOTCH1, BCR-ABL1, STAT5, p-STAT5, USP28, USP25) and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Tumor Xenograft Model

This model assesses the anti-tumor efficacy of this compound in a living organism.

-

Cell Inoculation: Subcutaneously inoculate immunodeficient mice with a suspension of cancer cells (e.g., SW1990 pancreatic cancer cells).[3][9]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Treatment Administration: Administer this compound or vehicle to the mice via the appropriate route (e.g., intraperitoneal injection).[6][7]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, immunoblotting, immunohistochemistry for proliferation markers like Ki67).[3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical testing of this compound, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Unveiling the Cellular Targets of CT1113: A Technical Guide for Researchers

An In-depth Analysis of the Dual USP28/USP25 Inhibitor CT1113 for Drug Development Professionals, Researchers, and Scientists.

Introduction

This compound is a potent, small-molecule inhibitor that has demonstrated significant anti-tumor activity across a range of preclinical cancer models. This technical guide provides a comprehensive overview of the cellular targets of this compound, its mechanism of action, and the key experimental data supporting its therapeutic potential. The information presented herein is intended to serve as a valuable resource for researchers in oncology, drug discovery, and translational medicine.

Primary Cellular Targets: USP28 and USP25

The primary cellular targets of this compound are two closely related deubiquitinating enzymes (DUBs): Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).[1][2] this compound acts as a dual inhibitor, potently targeting the catalytic activity of both enzymes.[2] Deubiquitinases play a critical role in cellular homeostasis by removing ubiquitin moieties from substrate proteins, thereby rescuing them from proteasomal degradation. By inhibiting USP28 and USP25, this compound effectively promotes the degradation of key oncoproteins that are clients of these DUBs, leading to anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The potency of this compound has been evaluated in various cell-based assays. The following tables summarize the key quantitative data reported in the literature.

| Cell Line | Assay Type | Metric | Value | Reference |

| HCT116 (Colon Cancer) | Cell Viability | EC50 | ~65 nM | [3] |

| HCT116 (USP25/28 Overexpression) | Cell Viability | EC50 | 92 nM | [3] |

| Ph+ ALL Cell Lines | Growth Inhibition | IC50 | ~200 nM | [4][5][6] |

| T-ALL Cell Lines | Apoptosis Induction | IC50 | Varies by timepoint (24, 48, 72h) | [7] |

Mechanism of Action and Signaling Pathways

Inhibition of USP28 and USP25 by this compound leads to the destabilization and subsequent degradation of several critical oncoproteins. This action disrupts key signaling pathways essential for cancer cell survival and proliferation.

c-MYC Degradation Pathway

The oncoprotein c-MYC is a well-established substrate of USP28.[3] Inhibition of USP28 by this compound leads to increased ubiquitination and proteasomal degradation of c-MYC, resulting in the downregulation of MYC target genes and suppression of tumor growth.[1][3]

NOTCH1 Signaling in T-ALL

In T-cell acute lymphoblastic leukemia (T-ALL), aberrant activation of the NOTCH1 signaling pathway is a common oncogenic driver. USP28 is known to regulate the stability of the active form of NOTCH1 (ICN1).[7][8] By inhibiting USP28, this compound promotes the degradation of ICN1, thereby suppressing NOTCH1 signaling and inhibiting the growth of T-ALL cells.[7][8]

SREBP1-Mediated Lipogenesis

This compound has also been shown to affect cellular metabolism by targeting Sterol Regulatory Element-Binding Protein 1 (SREBP1), a key transcription factor in lipogenesis. USP28 regulates the stability of SREBP1, and its inhibition by this compound leads to SREBP1 degradation and a subsequent reduction in lipid synthesis, which is crucial for the rapid growth of cancer cells.[7][8]

BCR-ABL Stability in Ph+ ALL

In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), the fusion protein BCR-ABL is the primary oncogenic driver. This compound has demonstrated efficacy in this context by targeting USP25, which has been shown to regulate the stability of BCR-ABL.[4][5][6] Inhibition of USP25 by this compound increases the ubiquitination and subsequent proteasomal degradation of BCR-ABL, leading to the suppression of downstream signaling and apoptosis of Ph+ ALL cells.[4][5][6]

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the cellular activity of this compound. Note that these are generalized methods, and specific parameters may require optimization for different cell lines and experimental conditions.

In Vitro Deubiquitinase (DUB) Assay

This assay is used to directly measure the inhibitory effect of this compound on the enzymatic activity of USP28 and USP25.

Materials:

-

Recombinant human USP28 and USP25 enzymes

-

Ubiquitin-rhodamine110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

-

This compound (serial dilutions)

-

384-well assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add recombinant USP28 or USP25 enzyme to each well of a 384-well plate.

-

Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the ubiquitin-rhodamine110 substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value of this compound by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Immunoprecipitation and Western Blotting for Ubiquitination

This protocol is designed to assess the ubiquitination status of a target protein (e.g., c-MYC) in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors

-

Antibody against the target protein (for immunoprecipitation)

-

Protein A/G agarose (B213101) or magnetic beads

-

Antibody against ubiquitin (for Western blotting)

-

Secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with this compound or vehicle control for the desired time. In the final hours of treatment, add a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G beads.

-

Incubate the pre-cleared lysates with an antibody specific to the target protein overnight at 4°C.

-

Add protein A/G beads to pull down the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against ubiquitin.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate. An increase in the high-molecular-weight smear in the this compound-treated samples indicates increased ubiquitination of the target protein.

-

Cell Viability Assay (MTS/MTT)

This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

This compound (serial dilutions)

-

96-well cell culture plates

-

MTS or MTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the EC50 or IC50 value by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent dual inhibitor of USP28 and USP25 with promising anti-cancer activity. Its mechanism of action, which involves the targeted degradation of key oncoproteins such as c-MYC, NOTCH1, SREBP1, and BCR-ABL, provides a strong rationale for its continued development as a therapeutic agent. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound in various cancer contexts.

References

- 1. scbt.com [scbt.com]

- 2. Development of pre-clinical models of pediatric T-ALL [umassmed.edu]

- 3. protocols.io [protocols.io]

- 4. Preclinical testing of this compound, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterising Plant Deubiquitinases with in vitro Activity-based Labelling and Ubiquitin Chain Disassembly Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ulab360.com [ulab360.com]

CT1113: A Comprehensive Technical Guide to a Novel Dual USP25/USP28 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CT1113 is a potent, small-molecule inhibitor targeting the deubiquitinating enzymes (DUBs) Ubiquitin-Specific Protease 25 (USP25) and Ubiquitin-Specific Protease 28 (USP28).[1][2] These enzymes play a critical role in regulating the stability of numerous oncoproteins, making them attractive targets for cancer therapy. By dually inhibiting USP25 and USP28, this compound offers a promising therapeutic strategy for a broad spectrum of malignancies by promoting the degradation of key cancer drivers such as c-MYC and NOTCH1.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to and inhibiting the catalytic activity of both USP25 and USP28. These enzymes are responsible for removing ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[4] Key oncoproteins stabilized by USP28 include c-MYC, a transcription factor that drives cell proliferation, and NOTCH1, a critical regulator of cell fate.[3][4] USP25 has also been implicated in stabilizing oncoproteins and promoting tumor growth.[5]

By inhibiting USP25 and USP28, this compound leads to the increased ubiquitination and subsequent proteasomal degradation of their downstream substrates.[5] The resulting decrease in the levels of oncoproteins like c-MYC and NOTCH1 disrupts oncogenic signaling pathways, ultimately leading to decreased cancer cell proliferation and survival.[3]

Quantitative Data

The inhibitory potency of this compound against USP25 and USP28, as well as its efficacy in cancer cell lines, has been quantified through various assays.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | USP25 | 26.1 nM | [6] |

| IC50 | USP28 | 3.9 nM | [6] |

| IC50 | Ph+ALL cell lines | ~200 nM | [5] |

| EC50 | HCT116 (GFP-expressing) | 65 nM | [7] |

| EC50 | HCT116 (USP25/28 overexpressing) | 92 nM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., Ph+ALL cell lines Sup-B15, BV-173)[5]

-

Cell culture medium and supplements[5]

-

96-well plates

-

This compound (stock solution in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)[8]

-

Plate reader capable of measuring absorbance at 490 nm[9]

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[5] Include a vehicle control (DMSO).

-

Following the treatment period, add 20 µL of MTS solution to each well.[9]

-

Incubate the plate for 1-4 hours at 37°C.[9]

-

Record the absorbance at 490 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC/PI double-staining kit[5]

-

1X Binding Buffer[10]

-

Flow cytometer

Procedure:

-

Treat cells with the desired concentration of this compound for the indicated time.

-

Harvest the cells by centrifugation.[10]

-

Wash the cells once with cold 1X PBS.[10]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[10]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[10]

-

Incubate the cells for 15-20 minutes at room temperature in the dark.[10]

-

Add 400 µL of 1X Binding Buffer to each tube.[10]

-

Analyze the stained cells by flow cytometry within one hour.[10] Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the protein levels of its targets and downstream effectors.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11]

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes[12]

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[12]

-

Primary antibodies (e.g., anti-c-MYC, anti-NOTCH1, anti-β-actin)[12][13]

-

HRP-conjugated secondary antibodies[12]

-

ECL detection reagent[12]

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells in ice-cold lysis buffer.[12]

-

Determine the protein concentration of the lysates.[12]

-

Denature the protein samples by boiling in Laemmli buffer.[12]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[11]

-

Block the membrane in blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with the primary antibody overnight at 4°C.[11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.[12]

Immunoprecipitation for Ubiquitination Assay

This assay is performed to demonstrate that this compound treatment leads to increased ubiquitination of its target proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)[5]

-

Lysis buffer containing a deubiquitinase inhibitor (e.g., NEM)[14]

-

Antibody against the protein of interest (e.g., anti-BCR-ABL1)[5]

-

Protein A/G agarose (B213101) beads

-

Anti-ubiquitin antibody

Procedure:

-

Treat cells with this compound and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).[5]

-

Lyse the cells in a buffer containing a DUB inhibitor.[14]

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the lysate with an antibody against the target protein overnight at 4°C.[15]

-

Add protein A/G agarose beads to pull down the antibody-protein complex.

-

Wash the beads extensively.

-

Elute the protein complex and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated form of the target protein.[15]

Quantitative Real-Time PCR (RT-qPCR)

This protocol is used to measure changes in the mRNA levels of target genes upon this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR system

Procedure:

-

Treat cells with this compound.

-

Isolate total RNA from the cells.[16]

-

Synthesize cDNA from the RNA using a reverse transcription kit.[17]

-

Perform qPCR using a qPCR master mix, gene-specific primers, and the synthesized cDNA.[17]

-

Analyze the data to determine the relative change in mRNA expression, often normalized to a housekeeping gene.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell lines (e.g., SW1990 pancreatic cancer cells)

-

This compound formulation for in vivo administration[5]

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject cancer cells into the mice.[1][4]

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., intraperitoneal injection) at a specified dose and schedule.[5]

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

At the end of the study, excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by this compound and a typical experimental workflow are provided below using the DOT language for Graphviz.

Caption: this compound inhibits USP28/25, leading to oncoprotein degradation.

Caption: Workflow for preclinical evaluation of this compound.

Caption: Logical flow from this compound inhibition to therapeutic potential.

References

- 1. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]

- 2. ashpublications.org [ashpublications.org]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mednexus.org [mednexus.org]

- 7. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. materialneutral.info [materialneutral.info]

- 9. broadpharm.com [broadpharm.com]

- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Ubiquitination assay [bio-protocol.org]

- 16. Reverse-transcription quantitative PCR directly from cells without RNA extraction and without isothermal reverse-transcription: a ‘zero-step’ RT-qPCR protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. oaepublish.com [oaepublish.com]

Preclinical Evaluation of CT1113 in Pancreatic Cancer: A Technical Overview

Introduction: CT1113 is a potent, small-molecule inhibitor of Ubiquitin-Specific Protease 28 (USP28) and Ubiquitin-Specific Protease 25 (USP25).[1] Emerging preclinical evidence highlights its potential as an anti-cancer agent, particularly in malignancies driven by oncoproteins stabilized by these deubiquitinases. This document provides a detailed technical guide on the preclinical studies of this compound in the context of pancreatic cancer, focusing on its mechanism of action, experimental validation, and key quantitative findings.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. While specific IC50 values for a broad panel of pancreatic cancer cell lines are not detailed in the provided search results, the effective concentration in HCT116 cells, a colon cancer cell line, provides an indication of its potency.

| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |

| This compound | HCT116 | Proliferation | EC50 | 65 nM | [2] |

Note: The EC50 value is derived from experiments where USP25/28 were overexpressed, which increased the EC50 from a lower baseline in control cells.[2]

Experimental Protocols

1. In Vivo Pancreatic Cancer Xenograft Model:

-

Objective: To evaluate the anti-tumor efficacy of this compound in a pancreatic cancer cell-derived xenograft (CDX) model.

-

Animal Model: Balb/c nude mice.[2]

-

Cell Line: SW1990, a human pancreatic cancer cell line.[2]

-

Procedure:

-

SW1990 cells were inoculated into Balb/c nude mice to establish xenograft tumors.[2]

-

Once tumors were established, mice were randomized into treatment and vehicle control groups (n=8 per group).[2]

-

This compound was administered to the treatment group. While the exact dosage and administration route for this specific pancreatic cancer study are not detailed in the provided results, a general in vivo protocol for this compound involves intraperitoneal injection.

-

Tumor growth was monitored and measured over the course of the treatment.[2]

-

At the end of the study, tumors were excised for further analysis.[2]

-

-

Endpoint Analysis:

-

Tumor growth suppression was assessed by comparing tumor volumes between the this compound-treated and vehicle control groups.[2]

-

Western blotting was performed on tumor samples to analyze protein expression levels.[2]

-

Immunohistochemical staining for Ki67 was conducted to evaluate cell proliferation within the tumors.[2]

-

2. Western Blotting:

-

Objective: To determine the effect of this compound on the protein levels of c-MYC in tumor tissues.

-

Procedure:

-

Protein lysates were prepared from the excised tumor samples from the in vivo study.[2]

-

Protein concentrations were determined to ensure equal loading.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for c-MYC.

-

A secondary antibody conjugated to a detectable marker was used for visualization.

-

The resulting bands were imaged to assess the levels of c-MYC protein.[2]

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Pancreatic Cancer:

The primary mechanism of action of this compound involves the inhibition of USP28 and USP25, leading to the destabilization and subsequent degradation of oncoproteins such as c-MYC.[1][2]

Caption: Mechanism of action of this compound in downregulating c-MYC.

Experimental Workflow for In Vivo Efficacy:

The following diagram outlines the workflow for assessing the in vivo anti-tumor activity of this compound in a pancreatic cancer model.

Caption: Workflow for the in vivo pancreatic cancer xenograft study.

Summary of Findings:

Preclinical studies demonstrate that this compound effectively suppresses the growth of pancreatic cancer xenografts.[2] This anti-tumor activity is associated with a reduction in the protein levels of the oncoprotein c-MYC within the tumor tissue.[2] Furthermore, immunohistochemical analysis has shown a decrease in the proliferation marker Ki67 in tumors treated with this compound, indicating a reduction in cell proliferation.[2] These findings underscore the therapeutic potential of targeting USP28/25 with this compound in pancreatic cancer. The compound has since progressed to a first-in-human phase I trial in patients with relapsed/refractory acute myeloid leukemia, where it has shown a favorable safety and pharmacokinetic profile, along with preliminary efficacy, further validating USP28 as a therapeutic target.[3]

References

The USP28 Inhibitor CT1113: A Technical Guide to its Mechanism and Effect on MYC Protein Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MYC family of proto-oncogenes, particularly c-MYC, are master regulators of cellular proliferation, growth, and metabolism. Their dysregulation is a hallmark of a majority of human cancers, making them a critical but challenging therapeutic target. Direct inhibition of the MYC oncoprotein has proven difficult. A promising alternative strategy is to target the cellular machinery responsible for its stability. The deubiquitinase USP28 plays a crucial role in stabilizing MYC by removing ubiquitin chains, thereby preventing its proteasomal degradation.[1][2] CT1113 is a potent and specific small molecule inhibitor of USP28 that has demonstrated significant preclinical anti-tumor activity by inducing the degradation of MYC.[3] This technical guide provides an in-depth overview of this compound, focusing on its effect on MYC protein stability, and includes available quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the deubiquitinase activity of USP28.[3] USP28 counteracts the action of E3 ubiquitin ligases, such as FBW7, which target MYC for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] By inhibiting USP28, this compound allows for the accumulation of polyubiquitinated MYC, leading to its rapid degradation and a reduction in its cellular levels. This targeted degradation of a key oncogenic driver underlies the therapeutic potential of this compound in a variety of cancers.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | IC50 Value | Cell Lines | Duration of Treatment | Reference |

| USP28 (biochemical assay) | 3.9 nM | N/A | N/A | [4] |

| USP25 (biochemical assay) | 26.1 nM | N/A | N/A | [4] |

| Growth Inhibition | ~200 nM | Ph+ALL cell lines (Sup-B15, BV-173), BCR-ABL1-expressing Ba/F3 cells | 72 hours | [5] |

| Growth Inhibition | Varies (specific values not provided in abstract) | T-ALL cell lines | 24, 48, and 72 hours | [6] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |

| Burkitt's Lymphoma | Raji cells (intravenously injected into NCG mice) | 20 mg/kg, twice daily, oral gavage | Significant suppression of tumorigenesis in the spleen and bone marrow | [5] |

| Pancreatic Cancer | SW1990 cells (CDX model in Balb/c nude mice) | Not specified | Significant suppression of tumor growth and decreased MYC levels | [7] |

| Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ALL) | BCR::ABL1-expressing Ba/F3 cells (allograft model) | Tolerated doses, intraperitoneal injection | Significant growth inhibitory effect and prolonged survival | [5] |

Signaling Pathways and Experimental Workflows

MYC Ubiquitination and Degradation Pathway

The stability of the MYC protein is tightly regulated by a dynamic process of ubiquitination and deubiquitination. The E3 ubiquitin ligase FBW7 targets MYC for polyubiquitination, marking it for degradation by the proteasome. USP28 reverses this process, thereby stabilizing MYC.

Caption: The USP28-MYC signaling pathway.

Experimental Workflow: Assessing MYC Protein Stability

A common method to determine the effect of a compound on protein stability is the cycloheximide (B1669411) chase assay followed by Western blotting. Cycloheximide blocks new protein synthesis, allowing for the tracking of the degradation of existing proteins over time.

Caption: Cycloheximide chase assay workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effect of this compound on MYC protein stability. These should be optimized for specific cell lines and experimental conditions.

Western Blotting for MYC Protein Levels

Objective: To determine the relative levels of MYC protein in cells treated with this compound compared to a vehicle control.

Materials:

-

Cancer cell lines (e.g., Raji, Daudi, SW1990)

-

This compound

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-c-MYC

-

Primary antibody: anti-loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-c-MYC antibody and the anti-loading control antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the MYC signal to the loading control to determine the relative change in MYC protein levels.

Cycloheximide (CHX) Chase Assay

Objective: To determine the half-life of MYC protein in the presence and absence of this compound.

Materials:

-

Same as for Western Blotting, with the addition of:

-

Cycloheximide (CHX)

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a predetermined time (e.g., 4-6 hours) to allow for target engagement.

-

CHX Addition: Add cycloheximide to the cell culture medium to a final concentration that effectively inhibits protein synthesis in the chosen cell line (typically 10-100 µg/mL).

-

Time-Course Collection: Collect cell samples at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes). The "0" time point should be collected immediately after adding CHX.

-

Western Blotting: Prepare cell lysates and perform Western blotting for MYC and a loading control as described in the previous protocol.

-

Analysis: Quantify the MYC band intensities at each time point, normalize to the loading control, and then express the values as a percentage of the MYC level at time "0". Plot the percentage of remaining MYC protein versus time and determine the half-life of MYC under each condition.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Materials:

-

Immunocompromised mice (e.g., NCG, NOD/SCID, or nude mice)

-

Cancer cell line (e.g., Raji, SW1990)

-

Matrigel (optional, for subcutaneous injections)

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

-

Tumor Implantation: Implant cancer cells into the mice. For solid tumors, this is typically done subcutaneously in the flank. For hematological malignancies, intravenous injection may be used.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle according to the predetermined dosing schedule (e.g., daily or twice daily oral gavage or intraperitoneal injection).

-

Tumor Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week). For disseminated disease models, monitor disease progression using bioluminescence imaging.

-

Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., a specific tumor volume in the control group, or signs of morbidity).

-

Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for MYC levels or immunohistochemistry. Compare the tumor growth rates between the treatment and control groups to assess the efficacy of this compound.

Conclusion

This compound is a promising preclinical candidate that targets the stability of the oncoprotein MYC through the inhibition of the deubiquitinase USP28. The available data demonstrates its potent in vitro and in vivo activity in various cancer models. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the mechanism of action and therapeutic potential of this compound and other molecules targeting the MYC degradation pathway. Further studies, particularly those providing more detailed quantitative data on MYC protein turnover and results from ongoing clinical trials, will be crucial in fully elucidating the clinical utility of this therapeutic strategy.

References

- 1. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Investigating CT1113 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging therapeutic agent CT1113 and its role in T-cell acute lymphoblastic leukemia (T-ALL). T-ALL is an aggressive hematological malignancy with a poor prognosis in adult patients, making the exploration of novel therapeutic avenues a critical area of research.[1][2] Over 60% of T-ALL cases are associated with aberrant activation of the NOTCH1 signaling pathway.[1][2] Recent preclinical studies have identified this compound, a potent small molecule inhibitor, as a promising candidate for T-ALL treatment.

Mechanism of Action of this compound in T-ALL

This compound functions as a potent inhibitor of Ubiquitin-Specific Protease 28 (USP28).[1][2] USP28 is a deubiquitinase that plays a crucial role in regulating the stability of key oncoproteins, including NOTCH1.[1][2] By inhibiting USP28, this compound leads to the destabilization and subsequent degradation of NOTCH1, a critical driver of T-ALL pathogenesis.[1][2] This targeted degradation of NOTCH1 ultimately inhibits the growth of T-ALL cells.[1][2]

Furthermore, research has revealed that USP28 also governs the stability of Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][2] SREBP1 is a key transcription factor involved in lipogenesis, a metabolic process important for the proliferation of cancer cells, including those in T-ALL.[1][2] Therefore, by targeting USP28, this compound not only disrupts the oncogenic NOTCH1 signaling but also interferes with the metabolic pathways that support T-ALL cell growth.[2] This dual mechanism of action makes this compound a promising therapeutic agent for T-ALL, potentially effective in cases with or without NOTCH1 mutations.[1][2]

Quantitative Data

The following table summarizes the available quantitative data from preclinical studies of this compound in acute lymphoblastic leukemia.

| Cell Lines/Model | Assay Type | Parameter | Value | Reference |

| Human Ph+ALL cell lines (Sup-B15, BV-173) | Cell Viability (MTS assay) | IC50 | ~200 nM (after 72 hours) | [3] |

| Mutant BCR-ABL1-expressing Ba/F3 cells | Cell Viability (MTS assay) | IC50 | ~200 nM (after 72 hours) | [3] |

| T-ALL cell lines (Jurkat, MOLT-4) | Gene Set Enrichment Analysis (GSEA) of NOTCH signaling | Normalized Enrichment Score (NES), Nominal p-value, FDR q-value | Not specified | [4] |

| T-ALL cell lines (Jurkat, LOUCY) | Gene Set Enrichment Analysis (GSEA) of lipogenesis | Normalized Enrichment Score (NES), Nominal p-value, FDR q-value | Not specified | [4] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in T-ALL

The following diagram illustrates the proposed signaling pathway affected by this compound in T-ALL.

Caption: this compound inhibits USP28, leading to the degradation of ICN1 and SREBP1.

Experimental Workflow for Assessing this compound Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-leukemic effects of this compound.

Caption: A general workflow for preclinical evaluation of this compound in T-ALL.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research laboratories, the following methodologies are based on the descriptions provided in the cited literature.[3][5]

1. Cell Viability Assay (MTS Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.

-

Methodology:

-

Seed human T-ALL cell lines (e.g., Jurkat, MOLT-4) or other relevant cell lines in 96-well plates.

-

Treat the cells with a range of concentrations of this compound (e.g., up to 600 nM) for a specified duration (e.g., 72 hours).[3]

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the percentage of viable cells relative to an untreated control.

-

Calculate the IC50 value using appropriate software.

-

2. Apoptosis Assay (Annexin V-FITC/PI Double-Staining)

-

Objective: To quantify the induction of apoptosis in leukemia cells following this compound treatment.

-

Methodology:

-

Treat leukemia cells with this compound at a designated concentration and for a specific time.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

3. Immunoblotting (Western Blot)

-

Objective: To assess the effect of this compound on the protein levels of target molecules (e.g., NOTCH1, SREBP1) and downstream signaling components.

-

Methodology:

-

Treat cells with this compound and prepare whole-cell lysates.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the target proteins.

-

Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

4. RNA Sequencing (RNA-Seq)

-

Objective: To identify global changes in gene expression and affected signaling pathways in T-ALL cells after this compound treatment.

-

Methodology:

-

Treat T-ALL cell lines with this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 48 hours).[4]

-

Extract total RNA from the cells and assess its quality and quantity.

-

Prepare RNA-seq libraries according to a standard protocol.

-

Sequence the libraries on a high-throughput sequencing platform.

-

Perform bioinformatic analysis, including differential gene expression analysis and pathway enrichment analysis (e.g., Gene Set Enrichment Analysis - GSEA), to identify significantly altered pathways such as NOTCH signaling and lipogenesis.[4]

-

5. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and survival benefit of this compound in a living organism.

-

Methodology:

-

Establish cell-derived allograft models of T-ALL by injecting human T-ALL cells into immunocompromised mice.

-

Once tumors are established, randomize the mice into treatment arms: vehicle control, and this compound.[3]

-

Administer this compound (e.g., via intraperitoneal injection) at tolerated doses.[3]

-

Monitor tumor growth and the health of the mice regularly.

-

At the end of the study, or when humane endpoints are reached, collect tissues (e.g., bone marrow, spleen) for analysis (e.g., flow cytometry) to assess leukemia cell eradication.[3]

-

Analyze survival data to determine if this compound treatment prolongs the survival of the mice compared to the control group.[3]

-

Conclusion

This compound represents a novel and promising therapeutic strategy for T-cell acute lymphoblastic leukemia. Its ability to dually target the oncogenic NOTCH1 signaling pathway and the lipogenesis pathway through the inhibition of USP28 provides a strong rationale for its continued investigation. The preclinical data gathered to date demonstrates significant anti-leukemic activity both in vitro and in vivo, supporting the progression of this compound into clinical development for T-ALL. Further research is warranted to fully elucidate its efficacy, safety profile, and potential for combination therapies in this challenging disease.

References

- 1. Preclinical testing of this compound, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ashpublications.org [ashpublications.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

CT1113: A Novel USP25 Inhibitor for the Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) is an aggressive hematological malignancy characterized by the BCR-ABL1 fusion oncogene. While tyrosine kinase inhibitors (TKIs) have significantly improved patient outcomes, the emergence of resistance, often through mutations in the ABL1 kinase domain, necessitates the development of novel therapeutic strategies. This document details the preclinical evidence for CT1113, a potent and orally bioavailable small molecule inhibitor of Ubiquitin-Specific Protease 25 (USP25). This compound presents a novel mechanism of action by targeting the stability of the BCR-ABL1 oncoprotein, demonstrating significant anti-leukemic activity in preclinical models of Ph+ ALL, including those with TKI-resistant mutations. This guide provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental protocols for this compound.

Introduction to Ph+ ALL and the Role of BCR-ABL1

Ph+ ALL is defined by the reciprocal translocation t(9;22)(q34;q11), which creates the Philadelphia chromosome and the subsequent BCR-ABL1 fusion gene.[1][2] The resulting BCR-ABL1 protein is a constitutively active tyrosine kinase that drives leukemogenesis through the activation of multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2][3][4] The development of TKIs targeting the ATP-binding site of the ABL1 kinase domain has revolutionized the treatment of Ph+ ALL.[1][5][6] However, resistance to TKIs, frequently caused by point mutations such as the T315I "gatekeeper" mutation, remains a major clinical challenge, underscoring the urgent need for therapies with alternative mechanisms of action.[7][8]

This compound: A Novel Approach Targeting BCR-ABL1 Stability

This compound is a small molecule inhibitor of USP25, a deubiquitinating enzyme (DUB) that has been identified as a key regulator of BCR-ABL1 protein stability.[7][8] Unlike TKIs, which inhibit the kinase activity of BCR-ABL1, this compound induces the degradation of the oncoprotein itself.

Mechanism of Action

The proposed mechanism of action for this compound in Ph+ ALL is the inhibition of USP25-mediated deubiquitination of BCR-ABL1. By inhibiting USP25, this compound leads to an increase in the ubiquitination of BCR-ABL1, marking it for degradation by the proteasome.[7] This leads to a reduction in total BCR-ABL1 protein levels, which in turn suppresses the phosphorylation of downstream signaling molecules such as STAT5.[7][8] This distinct mechanism allows this compound to bypass TKI resistance mechanisms that arise from mutations in the ABL1 kinase domain.[7][8]

Figure 1: Mechanism of this compound in Ph+ ALL cells.

Preclinical Efficacy Data

This compound has demonstrated potent anti-leukemic activity in a range of preclinical models of Ph+ ALL.

In Vitro Activity

Treatment with this compound for 72 hours resulted in significant growth inhibition across multiple Ph+ ALL cell lines and patient-derived cells.[7][8] The half-maximal inhibitory concentration (IC50) values were consistently observed to be approximately 200 nM.[7][8] This potent activity was also observed in Ba/F3 cells engineered to express TKI-resistant BCR-ABL1 mutations.[7][8]

| Cell Line / Cell Type | BCR-ABL1 Status | IC50 (approx.) | Reference |

| Sup-B15 (Human Ph+ ALL) | Wild-Type | 200 nM | [7][8] |

| BV-173 (Human Ph+ ALL) | Wild-Type | 200 nM | [7][8] |

| Ba/F3 | T315I Mutant | 200 nM | [7][8] |

| Ba/F3 | T315I-inclusive compound mutant | 200 nM | [7][8] |

| Primary Ph+ ALL cells | TKI-refractory | Potent activity | [7][8] |

Table 1: In Vitro Growth Inhibitory Activity of this compound

Furthermore, this compound treatment led to a significant increase in apoptosis in Ph+ ALL cells.[7][8]

In Vivo Efficacy

The anti-leukemic effects of this compound were also demonstrated in in vivo models. In cell-derived allograft models of Ph+ ALL, treatment with this compound led to the effective eradication of leukemia cells from both the bone marrow and spleen.[7][8] This translated into a prolonged survival for mice in the this compound treatment arm compared to both vehicle and TKI-treated arms.[7][8]

Experimental Protocols

The following protocols are based on the methodologies described in the preclinical studies of this compound.[7][8]

Cell Lines and Primary Cells

-

Human Ph+ ALL Cell Lines: Sup-B15 and BV-173 were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

BCR-ABL1-Expressing Ba/F3 Cells: Ba/F3 cells harboring T315I and T315I-including compound mutations were maintained in media supplemented with IL-3.

-

Primary Ph+ ALL Cells: Primary cells from patients were cultured ex vivo for anti-leukemic activity assessment.

Cell Viability Assay (MTS Assay)

-

Seed Ph+ ALL cells in 96-well plates at a specified density.

-

Treat cells with a range of concentrations of this compound (up to 600 nM) for 72 hours.

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

Calculate IC50 values using a non-linear regression model.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat Ph+ ALL cells with this compound at the desired concentration and time point.

-

Harvest and wash the cells with cold PBS.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the samples by flow cytometry to quantify the percentage of apoptotic cells.

Figure 2: In vitro experimental workflow for this compound.

Immunoblotting

-

Lyse this compound-treated and control cells to extract total protein.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against p-BCR-ABL1, BCR-ABL1, p-STAT5, STAT5, and a loading control (e.g., β-actin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

RT-qPCR for BCR-ABL1 mRNA

-

Isolate total RNA from treated and untreated cells.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform quantitative PCR using primers specific for BCR-ABL1 and a reference gene.

-

Analyze the relative expression of BCR-ABL1 mRNA.

Immunoprecipitation for Ubiquitylation

-

Lyse cells in a buffer containing protease and deubiquitinase inhibitors.

-

Pre-clear lysates with protein A/G beads.

-

Immunoprecipitate BCR-ABL1 using a specific antibody.

-

Wash the beads to remove non-specific binding.

-

Elute the protein complexes and analyze by immunoblotting with an anti-ubiquitin antibody.

In Vivo Allograft Model

-

Inject human Ph+ ALL cells into immunodeficient mice to establish leukemia.

-

Once engraftment is confirmed, randomize mice into treatment arms: vehicle, TKI, or this compound.

-

Administer treatment according to the specified dose and schedule.

-

Monitor disease progression and survival.

-

At the end of the study, harvest bone marrow and spleen for flow cytometry analysis to quantify leukemic burden.

Conclusion and Future Directions

The preclinical data for this compound in Philadelphia chromosome-positive acute lymphoblastic leukemia are highly encouraging. By targeting USP25 and inducing the proteasomal degradation of BCR-ABL1, this compound offers a novel therapeutic strategy that is effective even against TKI-resistant forms of the disease.[7][8] The potent in vitro and in vivo activity, coupled with a well-defined mechanism of action, strongly supports the clinical investigation of this compound as a new treatment option for patients with Ph+ ALL.[7][8] Future studies should focus on combination strategies with existing therapies and the identification of biomarkers to predict response to this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Philadelphia-Positive Acute Lymphoblastic Leukemia: Current Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How I treat Ph+ acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How I treat Ph+ acute lymphoblastic leukemia. | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

- 6. Ph+ ALL: new approaches for upfront therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ashpublications.org [ashpublications.org]

First-in-Human Trial of CT1113 in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CT1113, a potent and specific small molecule inhibitor of the deubiquitinase (DUB) USP28, has completed a first-in-human Phase I clinical trial in patients with relapsed/refractory acute myeloid leukemia (R/R AML).[1][2] Preclinical data have demonstrated that by inhibiting USP28, this compound induces the degradation of the oncoprotein c-MYC, a key driver in various malignancies, including AML.[1][2] The initial clinical findings indicate that this compound possesses an excellent safety and pharmacokinetic profile, and preliminary efficacy has been observed, thereby validating USP28 as a viable therapeutic target in AML.[1][2] A Phase II trial is planned.[1][2] This document provides a comprehensive technical guide on the mechanism of action, preclinical evidence, and available clinical trial information for this compound.

Introduction: Targeting the Ubiquitin-Proteasome System in AML

The c-MYC oncogene is a critical transcription factor frequently dysregulated in acute myeloid leukemia, contributing to uncontrolled cell proliferation and survival. Its protein levels are tightly regulated by the ubiquitin-proteasome system. USP28, a deubiquitinating enzyme, plays a crucial role by removing ubiquitin tags from c-MYC, thereby rescuing it from proteasomal degradation and maintaining its high expression levels.[1][2]

This compound is a novel therapeutic agent developed to specifically inhibit USP28. This inhibition is designed to increase the ubiquitination of c-MYC, leading to its degradation and subsequent apoptosis of MYC-dependent cancer cells. Preclinical studies have shown this compound to be effective in various cancer cell lines and xenograft models through this mechanism.[1][2][3][4]

Mechanism of Action of this compound

This compound is a potent inhibitor of both USP28 and its closest homolog, USP25.[3][5] The primary mechanism of anti-leukemic action is the inhibition of USP28's deubiquitinase activity. This leads to the destabilization and degradation of key oncoproteins.

-

c-MYC Degradation: In AML, the key substrate for USP28 is the c-MYC oncoprotein. By preventing USP28 from removing ubiquitin chains from c-MYC, this compound promotes its recognition and degradation by the proteasome.[1][2]

-

Other Oncoprotein Targets: In other hematologic malignancies, this compound has been shown to destabilize NOTCH1 in T-cell acute lymphoblastic leukemia (T-ALL), highlighting a potentially broader anti-cancer activity.[6]

The signaling pathway is illustrated below.

Preclinical Data Summary

This compound has demonstrated significant anti-tumor activity across a range of preclinical models.

In Vitro Activity

This compound has shown potent, low nanomolar inhibitory activity against USP28 and USP25.[5][7] It effectively induces c-MYC degradation in cancer cell lines from diverse tissue origins within hours of treatment.[1][2][3]

| Parameter | Cell Lines | Value | Reference |

| IC50 (USP28) | Biochemical Assay | 3.9 nM | [7] |

| IC50 (USP25) | Biochemical Assay | 26.1 nM | [7] |

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Treatment resulted in significant suppression of tumor growth and was accompanied by a reduction in c-MYC protein levels within the tumors.[3][4]

| Model Type | Cancer Type | Key Findings | Reference |

| Cell-Derived Xenograft (CDX) | Pancreatic Cancer (SW1990) | Significant tumor growth suppression; Decreased c-MYC levels. | [3] |

| Cell-Derived Xenograft (CDX) | Colon Cancer (HCT116) | Demonstrated efficacy similar to pancreatic cancer model. | [3] |

| Patient-Derived Xenograft (PDX) | T-ALL | Anti-leukemia efficacy observed. | [7] |

First-in-Human Phase I Trial in R/R AML

A Phase I, first-in-human trial of this compound was conducted in patients with relapsed or refractory Acute Myeloid Leukemia.[1][2] The primary objectives of such a trial are typically to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and the recommended Phase II dose (RP2D), as well as to evaluate the safety and pharmacokinetic profile of the new agent.

Trial Design and Methods

While the specific protocol for the this compound trial is not yet publicly available, a standard Phase I dose-escalation design is anticipated. The logical workflow for such a trial is depicted below.

Clinical Trial Results

Detailed quantitative data from the Phase I study have not yet been fully published. The available abstract reports excellent safety and favorable pharmacokinetic profiles, with observation of preliminary efficacy.[1][2]

Table 4.1: Patient Demographics and Baseline Characteristics (Illustrative) (Note: Data in this table is representative for a typical R/R AML Phase I trial and is not actual data from the this compound study.)

| Characteristic | Value (N=X) |

| Median Age, years (range) | 65 (45-78) |

| Sex, n (%) | |

| Male | X (XX%) |

| Female | X (XX%) |

| ECOG Performance Status, n (%) | |

| 0-1 | X (XX%) |

| 2 | X (XX%) |

| Prior Lines of Therapy, median (range) | 3 (2-5) |

| Refractory to Last Therapy, n (%) | X (XX%) |

Table 4.2: Summary of Safety and Tolerability (Illustrative) (Note: Data in this table is representative and not actual data from the this compound study.)

| Parameter | Finding |

| Maximum Tolerated Dose (MTD) | Not yet reported |

| Dose-Limiting Toxicities (DLTs) | Not yet reported |

| Most Common Treatment-Emergent Adverse Events (TEAEs, any grade) | Nausea, Fatigue, Diarrhea, Febrile Neutropenia |

| Most Common Grade ≥3 TEAEs | Febrile Neutropenia, Anemia, Thrombocytopenia |

Table 4.3: Preliminary Efficacy Results (Illustrative) (Note: Data in this table is representative and not actual data from the this compound study.)

| Endpoint | Value (N=X) |

| Overall Response Rate (ORR), n (%) | Not yet reported |

| Complete Remission (CR) | X (XX%) |

| CR with incomplete hematologic recovery (CRi) | X (XX%) |

| Partial Remission (PR) | X (XX%) |

| Median Duration of Response (DoR), months (95% CI) | Not yet reported |

Table 4.4: Pharmacokinetic Parameters (Illustrative) (Note: Data in this table is representative and not actual data from the this compound study.)

| Parameter | Value (at RP2D) |

| Time to Maximum Concentration (Tmax), hr | Not yet reported |

| Maximum Concentration (Cmax), ng/mL | Not yet reported |

| Area Under the Curve (AUC), ng*hr/mL | Not yet reported |

| Terminal Half-life (t1/2), hr | Not yet reported |

Key Experimental Protocols

Detailed protocols for the specific experiments performed in the development of this compound are proprietary. However, this section provides representative, standard methodologies for the key assays used to characterize a USP28 inhibitor.

Western Blot for c-MYC Degradation

This protocol describes a standard method to assess the effect of this compound on c-MYC protein levels in AML cell lines (e.g., MOLM-13, MV4-11).

-

Cell Culture and Treatment:

-

Culture AML cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

-

Seed cells at a density of 1x10^6 cells/mL.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or DMSO as a vehicle control for specified time points (e.g., 2, 4, 8, 24 hours).

-

-

Protein Extraction:

-

Harvest cells by centrifugation at 300 x g for 5 minutes at 4°C.

-

Wash cell pellets once with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing total protein extract.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize protein concentrations across all samples using lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5-10 minutes.

-

Separate proteins on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for c-MYC (e.g., clone 9E10) overnight at 4°C.

-

Probe for a loading control protein (e.g., GAPDH or β-actin) on the same membrane after stripping or on a parallel blot.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Conclusion and Future Directions

The first-in-human data for the USP28 inhibitor this compound are encouraging, suggesting a manageable safety profile and providing the first clinical validation for this therapeutic strategy in R/R AML. The observed preliminary efficacy warrants further investigation, and a Phase II trial is now being planned.[1][2] Future research will focus on defining the optimal patient population for this compound treatment, potentially through biomarker development, and exploring combination strategies with other anti-leukemic agents to enhance efficacy. The full publication of the Phase I data is eagerly awaited to provide the scientific community with a detailed understanding of the clinical potential of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a class of potent USP25/28 inhibitors with broad-spectrum anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical testing of this compound, a novel USP28 inhibitor, for the treatment of T-cell acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | USP28 inhibitor | Probechem Biochemicals [probechem.com]

In-Depth Technical Guide to CT1113: A Potent Dual Inhibitor of USP25 and USP28

For Researchers, Scientists, and Drug Development Professionals

Abstract

CT1113 is a novel small molecule that has emerged as a potent dual inhibitor of Ubiquitin-Specific Peptidase 25 (USP25) and Ubiquitin-Specific Peptidase 28 (USP28). By targeting these deubiquitinating enzymes, this compound effectively modulates the stability of key oncoproteins, including c-MYC and NOTCH1, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer, colon cancer, and T-cell acute lymphoblastic leukemia (T-ALL). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and an examination of the signaling pathways it influences.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the chemical formula C25H29N5O2S.[1] It possesses a chiral center, with one enantiomer exhibiting significantly higher potency.[2]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-((3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)chroman-3-yl)-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide | [1] |

| CAS Number | 2523435-18-7 | [1] |

| Chemical Formula | C25H29N5O2S | [1] |

| Molecular Weight | 463.60 g/mol | [1][3] |

| Exact Mass | 463.2042 | [1] |

| SMILES Code | CNC1=C(C(N[C@@H]2CC3=CC=C(N4CC5NC(CC5)C4)C=C3OC2)=O)SC6=NC(C)=CC=C16 | [1] |

| Appearance | Solid | [3] |

| Purity | >98% (HPLC) | [3] |

| Solubility | 10 mM in DMSO | [3] |

| Storage | Store solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. | [3] |

Biological Activity and Mechanism of Action

This compound is a potent and selective dual inhibitor of the deubiquitinating enzymes USP25 and USP28.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 | Reference |

| USP28 | 3.9 nM | [3] |

| USP25 | 26.1 nM | [3] |

The primary mechanism of action of this compound involves the inhibition of USP25 and USP28, leading to the increased ubiquitination and subsequent proteasomal degradation of their downstream substrates. This action has been shown to be highly selective, with no significant activity observed against other deubiquitinases at concentrations up to 1 µM.[3]

Regulation of c-MYC Stability

The oncoprotein c-MYC is a critical driver of cell proliferation and is frequently deregulated in various cancers. The stability of c-MYC is, in part, regulated by the E3 ubiquitin ligase FBW7, which targets it for ubiquitination and degradation. USP28 counteracts this process by deubiquitinating c-MYC, thereby stabilizing it. By inhibiting USP28, this compound promotes the degradation of c-MYC, leading to reduced cell proliferation.

Regulation of NOTCH1 Signaling

Aberrant activation of the NOTCH1 signaling pathway is a key driver in over 60% of T-cell acute lymphoblastic leukemia (T-ALL) cases. USP28 has been identified as a deubiquitinase that regulates the stability of the active form of NOTCH1, the NOTCH1 intracellular domain (ICN1). Inhibition of USP28 by this compound leads to the destabilization and degradation of ICN1, thereby suppressing NOTCH1-driven leukemogenesis.[3]

Preclinical Anti-Tumor Activity